[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate
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Overview
Description
[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with 5-chloro-8-hydroxyquinoline and 2-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, which facilitates the esterification process.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chloro group on the quinoline ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the quinoline ring and the morpholine moiety contributes to its biological activity, making it a candidate for drug development .
Medicine
In medicine, research focuses on the compound’s ability to inhibit specific enzymes or pathways involved in disease processes. Its potential as a therapeutic agent for conditions such as cancer, bacterial infections, and viral diseases is of significant interest.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Compounds with oxidized quinoline rings, used in various chemical and biological applications.
Fluoroquinolones: A class of antibiotics that include a fluorine atom in their structure, similar to the fluorobenzoate moiety in the compound.
Uniqueness
What sets [5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate apart is the combination of the quinoline ring, the morpholine moiety, and the fluorobenzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3/c22-17-12-14(13-25-8-10-27-11-9-25)20(19-15(17)5-3-7-24-19)28-21(26)16-4-1-2-6-18(16)23/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKAJAITLIDDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=CC=C4F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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